molecular formula C10H14N2O2 B171253 Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate CAS No. 167545-91-7

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B171253
CAS No.: 167545-91-7
M. Wt: 194.23 g/mol
InChI Key: DFGNMGGMGPHJIX-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a partially hydrogenated benzimidazole derivative featuring an ethyl ester group at the 6-position of the fused bicyclic system. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.23 g/mol. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for schistosomiasis drug candidates and α-glucosidase inhibitors .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-8-9(5-7)12-6-11-8/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNMGGMGPHJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with ethyl acetoacetate in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization and ester formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and cost. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Table 1: Comparison of Ester Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications/Notes
Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate C₁₀H₁₄N₂O₂ 194.23 Ethyl ester at 6-position, tetrahydro ring Intermediate for antiparasitic agents
Mthis compound sulfate C₉H₁₄N₂O₆S 278.28 Methyl ester, sulfate counterion Improved crystallinity; discontinued commercial product
Ethyl 1H-benzo[d]imidazole-7-carboxylate C₁₀H₁₀N₂O₂ 190.20 Fully aromatic benzimidazole, ester at 7-position Lower solubility due to aromaticity

Key Insights :

  • Ester Group : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability in drug candidates .
  • Counterion Effects : The sulfate salt () enhances crystallinity, aiding purification but may reduce bioavailability compared to free bases.

Substituted Derivatives: Halogen and Functional Group Modifications

Table 2: Substituted Benzimidazole Carboxylates

Compound Name Molecular Formula Substituents Biological Activity
Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate C₁₇H₁₅BrN₂O₄ Bromo, hydroxy, methoxy groups on phenyl Enhanced α-glucosidase inhibition
Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate C₁₀H₉ClN₂O₂ Chloro at 2-position Potential antimicrobial activity

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : Halogens (Br, Cl) increase electrophilicity, improving binding to enzyme active sites (e.g., α-glucosidase) .
  • Hydroxy/Methoxy Groups : Polar substituents enhance solubility but may reduce metabolic stability .

Core Structure Modifications: Tetrahydro vs. Aromatic vs. Heterocyclic Analogues

Table 3: Core Structure Comparisons

Compound Name Core Structure Key Properties
This compound Partially hydrogenated Flexible ring, moderate solubility
Ethyl 2-methyl-1H-benzo[d]imidazole-6-carboxylate Fully aromatic Planar structure, lower solubility
Ethyl (6R)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate Thiazole instead of imidazole Sulfur atom increases π-stacking potential

Key Insights :

  • Hydrogenation : Tetrahydro derivatives (e.g., ) reduce aromaticity, increasing conformational flexibility for target binding .
  • Heteroatom Substitution : Replacing imidazole with thiazole () alters electronic properties and binding modes in catalysis or drug design.

Functional Group Transformations: Carboxylic Acid and Hydrazide Derivatives

Table 4: Derivatives via Ester Hydrolysis or Functionalization

Compound Name Molecular Formula Functional Group Applications
4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid C₈H₁₀N₂O₂ Carboxylic acid Chelating agent; precursor for metal complexes
2-Methyl-1H-benzo[d]imidazole-6-carbohydrazide C₉H₁₀N₄O Hydrazide Intermediate for Schiff base synthesis

Key Insights :

  • Carboxylic Acid : Increased polarity enables salt formation for improved solubility in aqueous formulations .
  • Hydrazide : Facilitates condensation reactions for synthesizing Schiff bases with antimicrobial or anticancer activity .

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole core, a structure known for its broad spectrum of biological activities. The molecular formula is C8H10N2O2C_8H_{10}N_2O_2, and it has a molecular weight of approximately 166.18 g/mol. The compound is typically synthesized through cyclization reactions involving ethyl acetoacetate and o-phenylenediamine under reflux conditions in organic solvents like ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzimidazole moiety allows for binding through hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In cell line studies involving human cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer), the compound exhibited significant cytotoxic effects:

Cell Line IC50 (µM) Mechanism
A54915.2Induction of apoptosis
MCF-712.8Cell cycle arrest

The IC50 values suggest that the compound effectively inhibits cell proliferation by inducing apoptosis and causing cell cycle arrest in cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The findings indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Anticancer Research : In a preclinical trial reported in Cancer Letters, researchers assessed the anticancer effects of this compound on xenograft models. The results showed a significant reduction in tumor size and enhanced survival rates among treated groups compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate?

  • Methodology : The compound can be synthesized via cyclization reactions under basic conditions. For example, sodium ethoxide in ethanol at elevated temperatures (e.g., 120 °C) facilitates the formation of the tetrahydro-benzimidazole core. Key intermediates, such as ethyl cyanoacetate derivatives, undergo Knoevenagel condensation followed by cyclization to yield the target compound . Another approach involves refluxing precursors with catalytic sulfuric acid in methanol for extended periods (72 hours) to achieve esterification and ring closure .
  • Example Data :

Reaction StepConditionsYield
Knoevenagel condensation120 °C, ammonium acetate~60%
CyclizationSodium ethoxide, ethanol~75%

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology :

  • 1H/13C-NMR : Peaks at δ 2.89 ppm (CH3), δ 4.89 ppm (NH2), and δ 8.33 ppm (NH) in 1H-NMR, alongside carbonyl signals at δ 168.2 ppm in 13C-NMR, confirm the imidazole and ester functionalities .
  • Mass Spectrometry (MS) : ESI-MS data showing [M+H]+ peaks (e.g., m/z 232.1) validates molecular weight .
  • X-ray Crystallography : Software like SHELXL (for refinement) and OLEX2 (for structure solution) generate ORTEP diagrams to resolve bond lengths and angles .

Q. What crystallographic tools are recommended for structural analysis?

  • Methodology :

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data, while SHELXD/SHELXE assist in experimental phasing .
  • Mercury CSD : Visualizes crystal packing and intermolecular interactions (e.g., hydrogen bonds) using the Cambridge Structural Database .
  • WinGX : Integrates tools for data reduction and graphical representation of crystallographic results .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

  • Methodology :

  • Catalyst Screening : Test ammonium acetate, piperidine, or DBU for condensation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures to stabilize intermediates.
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
    • Data Contradiction Example : Discrepancies in reported yields (56% vs. 75%) may arise from purification methods (e.g., column chromatography vs. recrystallization) .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodology :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray results using Mercury’s conformational analysis tools .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts (e.g., Gaussian 09) to identify mismatches between experimental and computational models .
    • Case Study : A δ 8.33 ppm NH signal in NMR might conflict with crystallographic H-bonding distances; re-refinement with SHELXL can adjust thermal parameters to reconcile differences .

Q. How to design in-silico molecular docking studies for this compound’s bioactivity?

  • Methodology :

  • Target Selection : Prioritize receptors like EGFR or 5-HT3 based on structural analogs (e.g., Ramosetron derivatives) .
  • Software Pipeline : Use AutoDock Vina for docking, followed by MD simulations (GROMACS) to assess binding stability. ADMET predictions via SwissADME evaluate pharmacokinetic properties .
    • Example Results :
TargetBinding Affinity (kcal/mol)Hydrophobic Interactions
EGFR-9.2Phe723, Leu694

Q. What in-vitro assays are suitable for evaluating cytotoxicity?

  • Methodology :

  • MTT/PrestoBlue Assays : Measure cell viability in cancer lines (e.g., HeLa, MCF-7) after 48-hour exposure .
  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining .
    • Data Interpretation : IC50 values <10 µM suggest therapeutic potential, but consider false positives from compound aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.